5-BROMOHYDANTOIN vs. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Divergent Bromine Content and Reactivity Profiles
5-BROMOHYDANTOIN is a monobrominated compound, whereas its industrial analog, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), is a dibrominated derivative. This difference in bromine stoichiometry directly impacts reagent equivalency and reaction byproduct profiles [1]. DBDMH is often favored for cost-effectiveness due to its two active bromine atoms, but 5-BROMOHYDANTOIN is specifically selected when only a single bromine atom is required for a specific synthetic step, or when the introduction of the dimethyl substituents present in DBDMH is undesirable for the final molecular architecture [2].
| Evidence Dimension | Active Bromine Atoms per Molecule |
|---|---|
| Target Compound Data | 1 bromine atom per molecule (MW 178.97 g/mol) |
| Comparator Or Baseline | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): 2 bromine atoms per molecule |
| Quantified Difference | 2x difference in molar bromine content; DBDMH has an effective bromine content of 64.4% |
| Conditions | Structural and stoichiometric comparison |
Why This Matters
This fundamental stoichiometric difference dictates the molar quantity required for a specific bromination, directly impacting reagent cost and reaction design. Selection of 5-BROMOHYDANTOIN over DBDMH is critical when the 5,5-dimethyl substitution pattern of the latter is not tolerated in the target molecule.
- [1] MANAC Inc. (2022). A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Chemia. View Source
- [2] Leache Chem. (2026). Dibromo 5 5 DimethylHydantoin product for Effective Water Treatment and Disinfection. View Source
